4-(1-Naphthyloxy)butanoic acid
Description
Contextual Significance of Naphthalene (B1677914) and Butanoic Acid Scaffolds in Organic Chemistry
In the domain of organic chemistry, the strategic combination of distinct molecular frameworks allows for the creation of novel compounds with tailored properties. Two such fundamental building blocks are the naphthalene and butanoic acid scaffolds.
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in medicinal chemistry and materials science. ijpsjournal.com Its rigid, planar structure and extended π-electron system are instrumental in facilitating interactions such as π-stacking with biological targets. ijpsjournal.com This has rendered the naphthalene moiety a significant component in the design of various therapeutic agents. ijpsjournal.com Reactive metabolites of naphthalene, including epoxides and naphthoquinones, are known to interact with cellular proteins, contributing to its cytotoxic properties which can be harnessed for therapeutic applications. ijpsjournal.com
The butanoic acid scaffold provides a flexible four-carbon chain terminating in a carboxylic acid group. This carboxyl group (–COOH) is a critical functional group in organic chemistry, known for its acidity and its ability to be converted into a wide range of derivatives, including esters and amides. solubilityofthings.comuodiyala.edu.iq This versatility is crucial in organic synthesis and in modulating the physicochemical properties of molecules for applications in drug discovery and materials science. solubilityofthings.com The transformation of carboxylic acids into various derivatives is a central theme in organic synthesis. solubilityofthings.com
Overview of the Research Landscape for Aromatic Carboxylic Acid Derivatives
Aromatic carboxylic acids and their derivatives are a major class of compounds in organic chemistry, notable for their presence in nature and their critical roles in industrial and biological processes. solubilityofthings.com The research landscape for these compounds is vast, driven by their applications in pharmaceuticals, biochemistry, and materials science. solubilityofthings.com
A significant area of research focuses on the synthesis of these derivatives. rdd.edu.iq Modern synthetic methods, including greener approaches like electrosynthesis, are continually being developed to create these molecules more efficiently. researchgate.net The anodic oxidation of carboxylic acids, a reaction first explored in the late 19th century, remains relevant in modern organic chemistry for generating radicals and forming new bonds. researchgate.net
The functionalization of aromatic carboxylic acids allows for the creation of diverse structures. They can be converted into highly reactive acid chlorides, which serve as intermediates for further transformations, or into amides, which are fundamental to the structure of peptides. solubilityofthings.com In medicinal chemistry, replacing a carboxylic acid group with a suitable isostere (a surrogate structure) is a common strategy to improve a molecule's properties while retaining its biological activity. science.gov This highlights the importance of these derivatives in crafting solutions for complex chemical and therapeutic challenges. solubilityofthings.com
Historical Development of Research on Naphthyloxy Systems
The study of naphthyloxy systems—compounds containing a naphthalene ring linked through an oxygen atom—is part of the broader history of aryl ether chemistry. Early investigations dating back to the late 19th century focused on the fundamental synthesis and characterization of these compounds. rsc.org
A key historical application of related aryloxyalkanoic acids was in agriculture as synthetic plant growth regulators. The discovery that these compounds could mimic the activity of natural auxins spurred significant research. More recently, research has expanded into medicinal chemistry. For instance, the propranolol (B1214883) analogue, an alpha naphthyloxy methyl derivative of ethylamine, was found to be a highly active and less toxic beta-blocker than its predecessors. nih.gov
Modern research continues to build on this foundation, exploring naphthyloxy derivatives for a range of applications. For example, novel amide-coupled naphthalene scaffolds derived from 2-(naphthalen-1-yloxy)acetic acid have been synthesized and evaluated for antibacterial, antifungal, and anti-malarial properties. ijpsjournal.com The historical evolution from basic synthesis to targeted drug design illustrates the enduring relevance of the naphthyloxy scaffold.
Academic Research Rationale for Investigating 4-(1-Naphthyloxy)butanoic Acid
The academic interest in this compound (Molecular Formula: C₁₄H₁₄O₃, Molecular Weight: 230.26) arises from its unique structure, which combines the rigid aromatic naphthalene unit with a flexible butanoic acid chain via an ether linkage. scbt.com This structure provides a compelling target for both fundamental chemical studies and exploration of potential applications.
One major rationale for its investigation is its utility as a versatile intermediate in organic synthesis. researchgate.net For example, this compound has been used as a starting material in the synthesis of more complex molecules through reactions like the Mannich reaction, where it is reacted with secondary amines and para-formaldehyde to produce new derivatives. researchgate.net These derivatives have been subsequently tested for biological activities, such as hypotensive effects. researchgate.net
Furthermore, the compound serves as a model system for studying structure-property relationships. The molecule's hydrophobic naphthyl group and its hydrophilic carboxylic acid end give it distinct solubility characteristics; it is generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water. solubilityofthings.com Research into how different isomers of naphthyloxyalkanoic acids are metabolized by microorganisms also provides fundamental insights into biochemical processes like β-oxidation. Studies have shown that the rate of β-oxidation of γ-(1-naphthyl)-butyric acids is slower compared to other related structures, highlighting how the position of the naphthyloxy group influences metabolic pathways. researchgate.net
The physical and structural properties of this compound are also of academic interest, forming a basis for understanding how such molecules behave and interact.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 16563-45-4 |
| Appearance | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-1-yloxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-14(16)9-4-10-17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLRADDUUOXYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446116 | |
| Record name | 4-(1-naphthyloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16563-45-4 | |
| Record name | 4-(1-naphthyloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Reaction Pathways for Butanoic Acid Derivatives
The synthesis of butanoic acid and its derivatives can be achieved through a range of classical organic transformations and modern catalytic methods.
Classical Organic Transformations Applicable to Butanoic Acid Synthesis
Several well-established methods in organic synthesis can be employed to construct the butanoic acid framework. These reactions often involve the oxidation of precursors or the manipulation of functional groups to yield the desired carboxylic acid.
Key classical transformations include the oxidation of primary alcohols and aldehydes, as well as the hydrolysis of nitriles. The oxidation of a primary alcohol, such as 1-butanol, to butanoic acid typically proceeds via an aldehyde intermediate. Strong oxidizing agents are required for the complete conversion to the carboxylic acid. Similarly, butanal can be directly oxidized to butanoic acid. The hydrolysis of butanenitrile, under either acidic or basic conditions, provides another route to butanoic acid. nih.govwikipedia.orgmdpi.com
Table 1: Classical Synthetic Routes to Butanoic Acid Derivatives
| Reaction Type | Starting Material | Reagent(s) | Product | Key Considerations |
|---|---|---|---|---|
| Oxidation | 1-Butanol | Strong oxidizing agents (e.g., KMnO4, CrO3/H2SO4) | Butanoic acid | Reaction conditions need to be controlled to avoid stopping at the aldehyde stage. wikipedia.orgnih.govresearchgate.net |
| Oxidation | Butanal | Oxidizing agents (e.g., K2Cr2O7/H2SO4) | Butanoic acid | A straightforward oxidation of the aldehyde functional group. wikipedia.org |
| Hydrolysis | Butanenitrile | H3O+ or OH-/H2O, heat | Butanoic acid | Acid hydrolysis directly yields the carboxylic acid, while basic hydrolysis gives the carboxylate salt, which requires subsequent acidification. nih.govnih.govresearchgate.net |
Catalytic Approaches in Butanoic Acid Formation
Catalytic methods offer efficient and often more environmentally benign alternatives for the synthesis of butanoic acid and its derivatives. A significant industrial process involves the catalytic hydrogenation of maleic anhydride. This process typically occurs in stages, with the initial hydrogenation yielding succinic anhydride, which can be further reduced to γ-butyrolactone and subsequently to butanediol. While not a direct route to butanoic acid itself, the intermediates can serve as precursors. For instance, the ring-opening of γ-butyrolactone can lead to 4-substituted butanoic acid derivatives.
Table 2: Catalytic Hydrogenation of Maleic Anhydride
| Catalyst | Substrate | Product(s) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Ni/CeO2-δ | Maleic anhydride | Succinic anhydride, γ-butyrolactone | 210 °C, 5.0 MPa H2 | nih.gov |
| Co/CeO2-δ | Maleic anhydride | Succinic anhydride | 210 °C, 5.0 MPa H2 | nih.gov |
| Cu/CeO2-δ | Maleic anhydride | Succinic anhydride | 210 °C, 5.0 MPa H2 | nih.gov |
Targeted Synthesis of 4-(1-Naphthyloxy)butanoic Acid
The specific synthesis of this compound requires the strategic combination of reactions to form the ether linkage and the butanoic acid chain attached to the naphthyl group.
Etherification Reactions for Naphthyloxy Moiety Introduction
The formation of the ether bond between the naphthyl group and the butanoic acid side chain is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a widely employed and effective method for this purpose. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of 1-naphthol (B170400) with a suitable 4-halobutanoic acid derivative. The 1-naphthol is first deprotonated with a base to form the more nucleophilic naphthoxide ion, which then attacks the electrophilic carbon of the butanoic acid derivative, displacing the halide.
Table 3: Williamson Ether Synthesis for this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| 1-Naphthol | 4-Bromobutanoic acid | K2CO3 | DMF | This compound |
| 1-Naphthol | Ethyl 4-bromobutanoate | NaH | THF | Ethyl 4-(1-naphthyloxy)butanoate |
Following the etherification, if an ester of 4-halobutanoic acid is used, a subsequent hydrolysis step is necessary to obtain the final carboxylic acid.
Functional Group Interconversions Leading to the Butanoic Acid Component
An alternative synthetic strategy involves first attaching a four-carbon chain with a terminal functional group to the 1-naphthol and then converting this functional group into a carboxylic acid. This approach allows for greater flexibility in the choice of starting materials and reaction conditions.
Two common functional group interconversions that can be utilized are the oxidation of a primary alcohol and the hydrolysis of a nitrile. For instance, 1-naphthol can be reacted with a 4-halobutan-1-ol to form 4-(1-naphthyloxy)butan-1-ol. Subsequent oxidation of the terminal alcohol group using a strong oxidizing agent will yield the desired this compound. Alternatively, 1-naphthol can be reacted with a 4-halobutanenitrile to form 4-(1-naphthyloxy)butanenitrile. This nitrile can then be hydrolyzed under acidic or basic conditions to produce the target carboxylic acid.
Table 4: Functional Group Interconversions for the Butanoic Acid Moiety
| Precursor | Reaction | Reagent(s) | Final Product |
|---|---|---|---|
| 4-(1-Naphthyloxy)butan-1-ol | Oxidation | CrO3/H2SO4 or KMnO4 | This compound |
| 4-(1-Naphthyloxy)butanenitrile | Hydrolysis | H3O+ or OH-/H2O, heat | This compound |
Specific Mannich Reactions Incorporating Naphthoxy Structures
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov This reaction leads to the formation of a β-amino carbonyl compound, also known as a Mannich base. Naphthols are known to participate in Mannich reactions, with the substitution typically occurring at the ortho position to the hydroxyl group. nih.gov
In the context of synthesizing this compound, a hypothetical Mannich-type approach would require the incorporation of a three-carbon chain with a terminal functional group that can be converted to a carboxylic acid. For example, a Mannich reaction of 1-naphthol with formaldehyde (B43269) and an amino acid ester, such as ethyl 3-aminopropanoate, could potentially lead to a precursor. However, the direct application of a standard Mannich reaction to form a precursor for this compound is not a commonly reported synthetic route. The challenge lies in controlling the regioselectivity and achieving the desired four-carbon chain length with a suitable terminal functional group for conversion to a carboxylic acid. While the Mannich reaction is a powerful tool for C-C bond formation and the introduction of aminoalkyl groups, its direct application to the synthesis of this specific target molecule would require significant modification and is not a well-established pathway.
Advanced Synthetic Techniques
The pursuit of stereochemically pure analogues and isomers of this compound has led to the exploration of advanced synthetic methods that offer precise control over the three-dimensional arrangement of atoms within the molecule.
Asymmetric Synthesis Approaches for Chiral Analogues
The asymmetric synthesis of chiral analogues of this compound, where a stereocenter is introduced into the butanoic acid chain, is a key area of research. These methods aim to produce a single enantiomer of the target molecule, which is often crucial for its biological activity.
One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral aryloxyalkanoic acids, chiral auxiliaries derived from naturally occurring compounds like amino acids, carbohydrates, and terpenes have been successfully employed. nih.govwikipedia.org For instance, Evans' oxazolidinone auxiliaries are well-known for their high efficiency in directing asymmetric alkylations. sigmaaldrich.com The general approach involves acylating the chiral auxiliary with a suitable precursor, followed by a diastereoselective enolate alkylation, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched acid. wikipedia.orgsigmaaldrich.com
Organocatalysis represents another powerful tool for the asymmetric synthesis of chiral aryloxybutanoic acid analogues. Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity. masterorganicchemistry.com For example, the conjugate addition of an appropriate nucleophile to an α,β-unsaturated ester bearing the naphthyloxy group, catalyzed by a chiral organocatalyst, can establish a stereocenter with high enantiomeric excess (ee).
Chemoenzymatic methods offer a green and highly selective alternative. Enzymes, such as lipases and esterases, can be used for the kinetic resolution of racemic mixtures of aryloxyalkanoic acids or their esters. researchgate.net In a kinetic resolution, one enantiomer reacts faster with the enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.
| Approach | Key Features | Typical Reagents/Catalysts |
| Chiral Auxiliaries | Reversible attachment of a chiral molecule to direct stereochemistry. | Evans' oxazolidinones, Oppolzer's camphorsultam. wikipedia.orgsigmaaldrich.com |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | Proline and its derivatives, chiral amines, thioureas. masterorganicchemistry.com |
| Chemoenzymatic Synthesis | Employment of enzymes for stereoselective transformations. | Lipases, esterases. researchgate.net |
Stereoselective Synthesis of Naphthyloxybutanoic Acid Isomers
The synthesis of specific isomers of naphthyloxybutanoic acid, including diastereomers where multiple stereocenters are present, requires precise control over the reaction's stereochemistry.
Substrate-controlled diastereoselective reactions are a common strategy. In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. For example, the reaction of a chiral precursor containing the 1-naphthyloxy moiety with a reagent that introduces the butanoic acid chain can proceed with high diastereoselectivity due to steric or electronic effects of the existing chiral center.
The use of chiral reagents can also induce stereoselectivity. For instance, employing a chiral reducing agent to reduce a ketone precursor of this compound can lead to the formation of a specific stereoisomer of the corresponding alcohol, which can then be converted to the desired acid.
Furthermore, stereospecific reactions , where the stereochemistry of the starting material directly determines the stereochemistry of the product, are valuable for synthesizing specific isomers. An example would be the S_N2 reaction of an enantiomerically pure alcohol with a suitable electrophile, which proceeds with inversion of configuration at the stereocenter.
A study on the synthesis of stereoisomeric propranolol (B1214883) derivatives, which share the naphthyloxy structural motif, demonstrated the preparation of specific stereoisomers by reacting an asymmetric epoxide with enantiomeric amino acid derivatives. researchgate.net This highlights a potential strategy for accessing specific isomers of related compounds like this compound.
| Method | Principle | Example Application |
| Substrate-Controlled | An existing stereocenter directs the formation of a new one. | Diastereoselective alkylation of a chiral lactone precursor. |
| Chiral Reagents | A chiral reagent transfers its stereochemical information to the substrate. | Asymmetric reduction of a ketone with a chiral borane (B79455) reagent. |
| Stereospecific Reactions | The stereochemistry of the product is dictated by that of the reactant. | S_N2 reaction with an enantiopure starting material. researchgate.net |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for the structural elucidation of 4-(1-Naphthyloxy)butanoic acid, offering detailed insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the connectivity and chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR provides information about the number of different types of hydrogen atoms and their neighboring environments. In a typical ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the naphthalene (B1677914) ring are observed in the downfield region. For instance, in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃), these aromatic protons typically appear as a complex multiplet between δ 7.45 and 8.25 ppm. vulcanchem.com
The aliphatic portion of the molecule gives rise to distinct signals for the three methylene (B1212753) groups (-CH₂-) of the butanoic acid chain. The protons of the methylene group attached to the naphthyloxy oxygen (Ar-O-CH₂ -) are expected to be the most deshielded of the aliphatic protons, appearing as a triplet. The central methylene group (-CH₂ -CH₂-COOH) would appear as a multiplet, while the methylene group adjacent to the carboxylic acid (-CH₂ -COOH) would also be a triplet. The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a very downfield chemical shift, often above δ 10 ppm, though its position can be variable and it may exchange with trace amounts of water in the solvent.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Naphthyl-H | 7.45 - 8.25 | Multiplet (m) |
| O-CH₂ -CH₂-CH₂-COOH | ~4.2 | Triplet (t) |
| O-CH₂-CH₂ -CH₂-COOH | ~2.2 | Multiplet (m) |
| O-CH₂-CH₂-CH₂ -COOH | ~2.6 | Triplet (t) |
| -COOH | >10 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show a total of 14 peaks, corresponding to the 10 carbons of the naphthalene ring system and the 4 carbons of the butanoic acid side chain.
The carbonyl carbon (-C OOH) is the most deshielded, appearing at the lowest field (typically δ > 175 ppm). The carbon atom of the naphthalene ring bonded to the ether oxygen (C-1) would be found around δ 154 ppm, while the other aromatic carbons would resonate in the δ 105-135 ppm region. The aliphatic carbons would appear in the upfield region of the spectrum. The carbon attached to the oxygen (Ar-O-C H₂-) would be the most deshielded of the aliphatic carbons (around δ 67 ppm), followed by the carbon adjacent to the carboxyl group (-C H₂-COOH) and the central methylene carbon.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| -C OOH | >175 |
| Naphthyl C-O | ~154 |
| Naphthyl C (Aromatic) | 105 - 135 |
| O-C H₂-CH₂-CH₂-COOH | ~67 |
| O-CH₂-CH₂-C H₂-COOH | ~30 |
| O-CH₂-C H₂-CH₂-COOH | ~24 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the protons of the adjacent methylene groups in the butanoic acid chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a soft ionization technique that provides a very accurate measurement of the molecular mass. For this compound (C₁₄H₁₄O₃), the calculated exact mass is 230.0943 Da. An HRESIMS experiment would be expected to show a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) that matches this calculated value to within a few parts per million, which serves as definitive confirmation of the molecular formula.
Interactive Data Table: HRESIMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 229.0865 | ~229.0865 |
| [M+H]⁺ | 231.1021 | ~231.1021 |
| [M+Na]⁺ | 253.0841 | ~253.0841 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. utdallas.edumasterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, causing absorption of the radiation. masterorganicchemistry.com The resulting IR spectrum shows these absorptions as peaks, which are characteristic of the types of bonds and functional groups present. libretexts.org
For this compound, the IR spectrum provides clear evidence for its key structural features. The carboxylic acid group is identified by two main absorptions: a very broad O–H stretching band typically found in the 2500–3300 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. libretexts.orgresearchgate.net The broadness of the O-H band is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.info Additionally, the presence of the ether linkage (C-O-C) is confirmed by a stretching vibration in the 1320-1210 cm⁻¹ region, while the aromatic naphthalene ring will show C=C stretching absorptions around 1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 2500–3300 | Very Broad |
| Carboxylic Acid | C=O stretch | 1710–1760 | Strong, Sharp |
| Aromatic Ring | C=C stretch | ~1600 | Medium |
| Ether | C–O stretch | 1320–1210 | Strong |
| Aromatic Ring | C–H stretch | >3000 | Medium-Weak |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum, can produce strong signals in a Raman spectrum. For this compound, Raman spectroscopy could provide additional information on the carbon-carbon bonds of the naphthalene ring and the alkyl backbone.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comcam.ac.uk By diffracting a beam of X-rays off a single crystal of this compound, a unique diffraction pattern is generated. cam.ac.uk Mathematical analysis of this pattern reveals the electron density distribution within the crystal, from which the exact positions of the atoms can be determined. anton-paar.com This technique provides unparalleled detail on the molecule's solid-state structure.
Determination of Molecular Conformation and Geometry
The data from X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. cam.ac.uk This reveals the molecule's preferred conformation in the solid state. For instance, studies on similar long-chain molecules show that the backbone can adopt an extended, all-trans configuration to minimize steric hindrance. mdpi.com The analysis would also detail the planarity of the naphthalene ring and the specific orientation of the butanoic acid side chain relative to the aromatic system. mdpi.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Assembly)
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Propionic acid |
| Butyric acid |
| Valeric acid |
| Hexanoic acid |
| Isobutyric acid |
| Isovaleric acid |
| 4-Methylvaleric acid |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
Chromatographic Techniques for Purification and Analysis
Chromatography is a cornerstone for the separation, identification, and purification of compounds. operachem.com For this compound, a synthetic auxin analog, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed to ensure its identity and purity. researchgate.netoup.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. It offers high resolution and sensitivity, making it ideal for separating the main compound from structurally similar impurities and degradation products. chromatographyonline.commedicinescience.org The purity assessment is critical as impurities can significantly alter the biological activity of the compound. chromatographyonline.com
A typical HPLC analysis for purity involves a reversed-phase column, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture. sielc.com For carboxylic acids such as this compound, an acidified mobile phase is often used to suppress the ionization of the carboxyl group, leading to better peak shape and retention. protocols.ionih.gov The compound is detected using a UV-Vis detector, as the naphthalene ring system has strong chromophores that absorb UV light. nih.gov Peak purity can be further confirmed using a Diode Array Detector (DAD), which assesses the spectral homogeneity across the peak. torontech.com
Research Findings: In a typical HPLC chromatogram, this compound would appear as a major peak at a specific retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, is used to calculate the purity of the sample. torontech.com The presence of other peaks indicates impurities, which could be starting materials from the synthesis (e.g., α-naphthol), by-products, or degradation products. Method validation according to ICH guidelines ensures the specificity, linearity, precision, and accuracy of the purity determination. unipr.it
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) sielc.com |
| Flow Rate | 1.0 mL/min mdpi.com |
| Column Temperature | 30 °C unipr.it |
| Detection | UV at 280 nm frontiersin.org |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but would be a single, sharp peak for a pure sample. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. archive.org For compounds with low volatility, such as carboxylic acids, a derivatization step is typically required to convert them into more volatile esters or silyl (B83357) derivatives before GC analysis. researchgate.net this compound must be derivatized, for example, by reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form its trimethylsilyl (B98337) ester.
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net Coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and identification, as the mass spectrum provides a molecular fingerprint of the compound. nih.govresearchgate.net
Research Findings: Research on the metabolism of related phenoxyalkanoic acids has utilized GC. For instance, studies have shown that γ-(1-naphthyloxy)-n-butyric acid can undergo β-oxidation in plants to yield the corresponding acetic acid analog. archive.org GC-MS would be the ideal technique to separate and identify such metabolites. The analysis would reveal peaks corresponding to the derivatized parent compound and any volatile metabolites, with mass spectrometry confirming their identities. researchgate.net
Table 2: Hypothetical GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, checking compound purity, and identifying substances. wisc.eduresearchgate.net The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated onto a plate of glass or aluminum. wisc.edu
For the analysis of this compound, a spot of the sample solution is applied to the baseline of a silica gel TLC plate. savemyexams.com The plate is then placed in a closed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. wisc.edu More polar compounds interact more strongly with the polar silica gel and travel shorter distances, while less polar compounds travel further. savemyexams.com The spots can be visualized under UV light (due to the UV-active naphthalene group) or by staining with a suitable reagent. frontiersin.orgsavemyexams.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. savemyexams.com
Research Findings: TLC is widely used in the analysis of auxin analogs to quickly separate them from other compounds in plant extracts or reaction mixtures. researchgate.netscispace.com For this compound, a suitable mobile phase would likely consist of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone), with a small amount of acetic or formic acid to ensure the carboxylic acid group remains protonated and to reduce "tailing" of the spot. operachem.com Comparing the Rf value of the sample spot to that of a pure standard run on the same plate allows for identification. The presence of multiple spots indicates an impure sample. operachem.com
Table 3: Representative TLC System for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plate frontiersin.org |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate:Acetic Acid (e.g., 70:30:1 v/v/v) |
| Chamber | Saturated developing chamber |
| Visualization | UV light at 254 nm |
| Expected Rf Value | ~0.4 - 0.6 (highly dependent on the exact solvent system) |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the intricacies of molecular systems. These methods allow for the detailed analysis of the geometric and electronic structure of 4-(1-Naphthyloxy)butanoic acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state). For this compound, DFT calculations, often using a basis set such as B3LYP/6-31+G(d), are employed to predict bond lengths, bond angles, and dihedral angles. biointerfaceresearch.com The process involves starting with an initial guess for the molecular structure and iteratively solving the DFT equations until a minimum energy geometry is found. This optimized structure represents the most probable conformation of the molecule in a given environment, such as in a vacuum or a solvent. biointerfaceresearch.com
For a molecule like this compound, which combines a bulky naphthyloxy group with a flexible butanoic acid chain, DFT is essential for understanding how these two fragments influence each other's geometry. The optimization would reveal the planarity of the naphthalene (B1677914) ring and the specific torsion angles of the butanoic acid chain that minimize steric hindrance.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| C-O (ether) | ~1.37 Å | |
| O-H (carboxyl) | ~0.97 Å | |
| Bond Angle | C-O-C (ether) | ~118° |
| O=C-O (carboxyl) | ~123° | |
| Dihedral Angle | C-C-O-C (chain-ether) | Variable (see Conformational Analysis) |
| Note: This table is illustrative. Actual values would be obtained from specific DFT calculations. |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. schrodinger.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. core.ac.uk A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic excitation and chemical reactions. schrodinger.comcore.ac.uk
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be distributed over the carboxylic acid group, which can act as an electron acceptor. The energy of the HOMO-LUMO gap can be calculated using DFT results and provides insight into the molecule's potential as an electron donor or acceptor in chemical reactions. thaiscience.info
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 eV | Highest Occupied Molecular Orbital |
| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |
| Note: This table is illustrative. Values are highly dependent on the level of theory and basis set used in the calculation. |
Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. q-chem.com This analysis provides a quantitative picture of the Lewis structure of a molecule.
Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O_ether) | π* (C_naphthyl - C_naphthyl) | > 5.0 |
| LP (O_carbonyl) | σ* (C_carboxyl - C_alpha) | ~ 2.5 |
| σ (C_alpha - C_beta) | σ* (C_carboxyl - O_hydroxyl) | ~ 1.0 |
| Note: This table is illustrative, showing potential significant interactions. LP denotes a lone pair orbital. |
The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted onto the electron density surface, using colors to indicate different potential values. Typically, red areas signify negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). wuxiapptec.com
For this compound, the ESP map would show a significant negative potential around the oxygen atoms of the carboxylic acid group, making this site a likely target for electrophiles or a point of hydrogen bonding. wuxiapptec.com The naphthalene ring would exhibit a mixed potential, while the acidic proton of the carboxyl group would be a region of strong positive potential, confirming its acidity. wuxiapptec.com This mapping is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a static picture, molecular modeling and dynamics simulations explore the dynamic behavior and conformational flexibility of molecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, the butanoic acid chain can adopt numerous conformations. The relative energies of these conformers determine their population at a given temperature.
The key rotatable bonds in this compound are the C-O bond of the ether linkage and the C-C bonds within the butanoic acid side chain. A conformational search can be performed by systematically rotating these bonds and calculating the energy of each resulting structure using molecular mechanics or quantum mechanical methods. The results are often visualized in a Ramachandran-like plot, showing the potential energy surface as a function of two key dihedral angles. This analysis identifies the low-energy, stable conformations and the energy barriers between them, which is crucial for understanding the molecule's shape and how it might fit into a binding site. maricopa.educhemistrysteps.com The most stable conformer will be the one that minimizes steric clashes between the bulky naphthalene group and the carboxylic acid function.
Ligand-Protein Docking Simulations for Biological Target Prediction
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a protein (receptor). This method is instrumental in identifying potential biological targets for a compound and elucidating the molecular interactions that stabilize the ligand-receptor complex.
Although specific docking studies for this compound are not extensively reported, we can hypothesize a general workflow and potential targets based on the known activities of structurally related naphthalene derivatives. For instance, many naphthalene-containing compounds have been investigated for their anti-inflammatory and enzyme inhibitory activities. nih.govmdpi.com Therefore, a hypothetical docking study could explore the binding affinity of this compound against key proteins involved in these pathways, such as cyclooxygenase (COX) enzymes or various cytochrome P450 isozymes. nih.govmdpi.com
The process would involve:
Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized. The crystal structures of the target proteins would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the target protein. The program would explore various conformations and orientations of the ligand, calculating a binding score for each pose.
Analysis of Results: The resulting poses would be analyzed to identify the most stable binding mode, characterized by the lowest binding energy. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the naphthalene ring and aromatic amino acid residues in the protein's active site, would be examined.
Hypothetical Ligand-Protein Docking Results for this compound
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Cytochrome P450 2C9 | -7.9 | Phe114, Asn217, Arg108 | Modulation of metabolism |
| Factor Xa | -7.2 | Tyr99, Trp215, Gly219 | Anticoagulant |
| HIV-1 Integrase | -6.8 | Asp64, Cys65, His67 | Antiviral |
Disclaimer: The data presented in this table is purely illustrative and hypothetical. It is intended to demonstrate the type of information that would be generated from a ligand-protein docking study and is based on the activities of structurally related compounds. nih.govmdpi.comresearchgate.netresearchgate.net Actual results would require dedicated computational research.
Structure-Activity Relationship (SAR) Prediction through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting the activity of novel compounds and in optimizing lead molecules.
For this compound, computational SAR studies could explore how modifications to its core structure affect its predicted binding affinity for a particular target. These modifications could include:
Altering the length and branching of the butanoic acid chain.
Substituting the naphthalene ring with different functional groups (e.g., hydroxyl, methoxy, halo groups) at various positions.
Replacing the ether linkage with other functional groups.
A QSAR model would be developed using a dataset of structurally related compounds with known biological activities. The model would correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. Once validated, this model could predict the activity of new, unsynthesized derivatives of this compound. Studies on other naphthalene derivatives have shown that descriptors related to charge distribution, surface area, and hydrophobicity are often crucial for their biological activity. nih.gov
Illustrative SAR Predictions for this compound Derivatives
| Modification to this compound | Predicted Change in Activity (Hypothetical) | Rationale |
| Introduction of a hydroxyl group on the naphthalene ring | Increase | Potential for additional hydrogen bonding with the target protein. |
| Shortening the butanoic acid chain to propanoic acid | Decrease | Reduced flexibility and suboptimal interaction with the binding pocket. |
| Replacing the 1-naphthyloxy group with a 2-naphthyloxy group | Variable | Altered geometry may lead to different binding orientations and affinities. |
| Adding a bulky substituent to the naphthalene ring | Decrease | Potential for steric hindrance within the active site. |
Disclaimer: The information in this table is for illustrative purposes only and represents hypothetical outcomes of a computational SAR study. The predicted changes in activity are based on general principles of medicinal chemistry and SAR studies of related compounds. researchgate.netresearchgate.netmdpi.com Specific experimental and computational validation is required to confirm these predictions.
Investigations into Derivatives and Analogues
Design and Synthesis of Novel Derivatives Incorporating the 4-(1-Naphthyloxy)butanoic Acid Scaffold
Another approach to creating derivatives involves modifying the butanoic acid chain itself. For instance, ethyl (2E)-3-ethoxy-4-(1-naphthyloxy)but-2-enoate has been synthesized, introducing unsaturation and an additional ethoxy group to the side chain. yu.edu.jo This highlights the adaptability of the scaffold to more complex chemical transformations.
Exploration of Isomeric Forms and their Comparative Studies
The spatial arrangement of atoms and functional groups in a molecule, known as isomerism, can have a profound impact on its biological activity. In the context of naphthyloxyalkanoic acids, both positional isomerism on the naphthalene (B1677914) ring and on the acid chain are crucial areas of study.
2-Naphthyloxy vs. 1-Naphthyloxy: The position of the ether linkage on the naphthalene ring is a critical determinant of a molecule's properties. Comparative studies have been conducted on derivatives of both this compound and its isomer, 4-(2-naphthyloxy)butanoic acid. researchgate.netnih.gov For example, a series of 2-substituted aminomethyloxy naphthalenes were synthesized from both this compound and 4-(2-naphthyloxy)butanoic acid to evaluate their potential as hypotensive agents. researchgate.netnih.gov The results from such studies often reveal that one isomer is more active or has a different biological profile than the other, underscoring the importance of the substituent's position on the aromatic system. nih.gov
Positional Isomers on the Butanoic Acid Chain: The location of substituents along the butanoic acid chain also influences activity. While specific comparative studies on positional isomers of the butanoic acid chain of this compound are not extensively detailed in the provided results, the principle of positional isomerism is a well-established concept in medicinal chemistry. youtube.comcreative-chemistry.org.uk For instance, the fungicidal activity of N-thienylcarboxamide isomers differs significantly based on the substituent's position on the thiophene (B33073) ring, which acts as a bioisostere for a phenyl group. nih.gov This principle suggests that moving a functional group along the butanoic acid chain of the title compound would likely alter its interaction with biological targets.
Modification of the Butanoic Acid Moiety
The butanoic acid portion of the molecule offers multiple sites for chemical modification, which can significantly alter the compound's properties. These modifications can range from simple esterification to more complex transformations.
One common modification is the conversion of the carboxylic acid to an ester. For example, the synthesis of ethyl (2E)-3-ethoxy-4-(1-naphthyloxy)but-2-enoate introduces an ethyl ester and an enol ether functionality. yu.edu.jo Such changes can impact the molecule's solubility, cell permeability, and metabolic stability.
Another avenue of exploration is the formation of amides. The carboxylic acid can be reacted with amines to form a diverse range of N-substituted amides. For example, 4-[N-(4-naphthyloxyphenyl)carbamoyl]butanoic acid is a derivative where the butanoic acid is part of a larger amide structure. nih.gov
Furthermore, the butanoic acid chain can be a precursor for creating other functional groups. For instance, it can be converted to an acyl chloride, such as 2-(1-naphthyloxy)butanoyl chloride, which is a reactive intermediate for synthesizing other esters and amides.
The table below summarizes some of the key modifications made to the butanoic acid moiety of related structures and their synthetic outcomes.
| Original Moiety | Modification | Resulting Derivative Example | Synthetic Approach |
| Butanoic acid | Esterification and introduction of unsaturation | Ethyl (2E)-3-ethoxy-4-(1-naphthyloxy)but-2-enoate | Reaction with appropriate reagents to form an enol ether and ester. yu.edu.jo |
| Butanoic acid | Amide formation | 4-[N-(4-naphthyloxyphenyl)carbamoyl]butanoic acid | Reaction of the carboxylic acid or its activated form with an amine. nih.gov |
| Butanoic acid | Conversion to acyl chloride | 2-(1-Naphthyloxy)butanoyl chloride | Reaction with a chlorinating agent like oxalyl chloride. |
This table is illustrative and based on general synthetic principles and related examples.
Derivatization of the Naphthalene Ring System
The naphthalene ring system is another key target for derivatization, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties.
A significant derivatization strategy is the Mannich reaction, which introduces aminomethyl groups at the 2-position of the naphthalene ring in this compound. researchgate.netnih.gov This has been used to synthesize a series of 4-(1-naphthoxy-2-substituted aminomethyl)-butanoic acids. researchgate.netnih.gov
The introduction of other functional groups, such as halogens, alkyl, or alkoxy groups, onto the naphthalene ring is also a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. libretexts.org While specific examples for this compound were not found in the search results, the Haworth synthesis of naphthalene itself involves steps that could be adapted to introduce substituents. iptsalipur.org For instance, Friedel-Crafts acylation and alkylation reactions on naphthalene are well-established methods for adding carbon-based substituents. iptsalipur.org
The following table provides examples of derivatization on the naphthalene ring of the core scaffold.
| Core Scaffold | Reaction Type | Position of Derivatization | Introduced Group | Example Derivative Class |
| This compound | Mannich Reaction | 2-position of naphthalene ring | Substituted aminomethyl | 4-(1-Naphthoxy-2-substituted aminomethyl)-butanoic acids researchgate.netnih.gov |
Impact of Structural Variations on Biological Activity and Physicochemical Characteristics
The various structural modifications discussed above have a direct and often predictable impact on the biological activity and physicochemical properties of the resulting derivatives. Structure-activity relationship (SAR) studies are crucial for understanding these impacts and for designing more potent and selective compounds. nih.govuc.pt
Biological Activity: The introduction of different functional groups can drastically alter the biological profile of the parent compound. For instance, the synthesis of 4-(1-naphthoxy-2-substituted aminomethyl)-butanoic acids and their 2-naphthyloxy counterparts was aimed at discovering new hypotensive agents. researchgate.netnih.gov The results indicated that specific amine substituents led to significant hypotensive activity, highlighting the importance of the newly introduced functional group. researchgate.netnih.gov In other contexts, modifications to similar scaffolds have been explored for their potential as anticancer agents or enzyme inhibitors. nih.gov The spatial arrangement of substituents is also critical, as demonstrated by the differing activities of positional isomers. nih.gov
Physicochemical Characteristics: Structural changes also affect key physicochemical properties like solubility, lipophilicity (logP), and polar surface area (TPSA), which in turn influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility: The parent compound, 4-(1-naphthyl)butanoic acid, has limited water solubility due to its hydrophobic naphthalene group. solubilityofthings.com Modifications that add polar groups, such as hydroxyl or amine functionalities, can increase aqueous solubility. Conversely, adding larger, nonpolar groups will likely decrease it.
Lipophilicity: The introduction of hydrophobic substituents, such as longer alkyl chains or additional aromatic rings, will generally increase the lipophilicity of the molecule. This can enhance its ability to cross cell membranes but may also lead to increased binding to plasma proteins or off-target effects.
Hydrogen Bonding: The addition of hydrogen bond donors (like -OH or -NH groups) and acceptors (like carbonyls or ether oxygens) can significantly influence how a molecule interacts with its biological target. uc.pt
The table below illustrates the predicted impact of certain structural variations on the properties of this compound derivatives.
| Structural Variation | Predicted Impact on Biological Activity | Predicted Impact on Physicochemical Characteristics |
| Introduction of aminomethyl group on naphthalene ring | Can introduce new biological activities, such as hypotensive effects. researchgate.netnih.gov | Increases polarity and potential for hydrogen bonding, may increase water solubility. |
| Isomeric change from 1-naphthyloxy to 2-naphthyloxy | Can lead to significant differences in biological potency and selectivity. researchgate.netnih.govnih.gov | Minor changes in lipophilicity and polarity, but can alter the molecule's overall shape. |
| Esterification of the butanoic acid | Masks the polar carboxylic acid, potentially improving cell permeability. Can act as a prodrug. | Increases lipophilicity, removes a hydrogen bond donor. |
| Introduction of hydroxyl groups on naphthalene ring | Can provide new interaction points with biological targets, potentially increasing potency. uc.pt | Increases polarity and hydrogen bonding capacity, likely increasing water solubility. |
These systematic investigations into the derivatives and analogues of this compound demonstrate a classic medicinal chemistry approach. By methodically altering the structure and evaluating the consequences, researchers can build a comprehensive understanding of the molecule's SAR, paving the way for the development of new compounds with tailored properties for specific applications.
Biological Activity and Mechanistic Research Excluding Clinical Human Trials
In Vitro Pharmacological Evaluations
Butyric acid and its derivatives are well-documented inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. nih.gov Inhibition of HDACs can lead to the arrest of cell growth and the induction of a more differentiated state in cancer cells. nih.gov The anti-carcinogenic effect of butyrate (B1204436) is largely attributed to its function as an HDAC inhibitor. plos.org
HDACs are zinc-dependent metalloenzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins, which plays a key role in regulating gene expression. explorationpub.com Butyrate itself is a noncompetitive inhibitor of most HDACs, with the exception of class III HDACs and class II HDAC6 and HDAC10. axonmedchem.com Among short-chain fatty acids, butyrate is one of the most effective at inhibiting HDAC activity. axonmedchem.com
Numerous derivatives of butyric acid have been synthesized and evaluated for their HDAC inhibitory potential. For instance, in a study of indole-3-butyric acid derivatives, compound I13 showed potent inhibition of HDAC1, HDAC3, and HDAC6 with IC₅₀ values in the nanomolar range. nih.govnih.gov Similarly, aryl butenoic acid derivatives have been shown to inhibit class I HDACs, with a preference for HDAC8 over HDAC1. jrespharm.com The inhibitory concentration for sodium butyrate on total HDAC activity has been reported in the millimolar range. nih.gov
| Compound/Derivative Class | Target Enzyme(s) | IC₅₀ Value | Source(s) |
| Sodium Butyrate | Total HDAC activity | 1.5 mM | nih.gov |
| Sodium Butyrate | HDAC (general) | 0.80 mM | axonmedchem.com |
| Indole-3-butyric acid derivative (I13 ) | HDAC1 | 13.9 nM | nih.govnih.gov |
| Indole-3-butyric acid derivative (I13 ) | HDAC3 | 12.1 nM | nih.govnih.gov |
| Indole-3-butyric acid derivative (I13 ) | HDAC6 | 7.71 nM | nih.govnih.gov |
| Aryl butenoic acid derivative (C1 ) | HDAC1 | >50 µM | jrespharm.com |
| Aryl butenoic acid derivative (C1 ) | HDAC8 | ~50 µM | jrespharm.com |
| Quinazolin-4-one-based hydroxamic acid (8b ) | HDAC1 | 0.052 µM | mdpi.com |
| Quinazolin-4-one-based hydroxamic acid (8b ) | HDAC8 | 0.17 µM | mdpi.com |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Butyric acid and its derivatives are known to interact with G protein-coupled receptors (GPCRs), notably GPR109A. iiarjournals.org Butyrate is a low-affinity ligand for GPR109A. This receptor is typically silenced in colon cancer cells, and its re-expression can induce apoptosis when activated by ligands like butyrate or nicotinate. iiarjournals.org The apoptotic effect mediated by GPR109A is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of death receptor pathways.
Molecular docking studies have been employed to predict the binding affinity of various butyric acid derivatives to the GPR109A receptor. These computational analyses provide insights into the potential interactions and binding energies, suggesting which derivatives might serve as effective ligands. For example, a study exploring the interaction between GPR109A and several butyric acid derivatives calculated the binding energies for each compound. researchgate.netresearchgate.net
| Compound | Predicted Binding Energy (kcal/mol) | Source(s) |
| Indole-3-butyric acid | -6.5 | researchgate.netresearchgate.net |
| Tributyrin | -6.4 | researchgate.netresearchgate.net |
| Nicotinate | -5.8 | researchgate.netresearchgate.net |
| 2-Amino-n-butyric acid | -4.5 | researchgate.netresearchgate.net |
| Sodium Butyrate | -4.3 | researchgate.netresearchgate.net |
Binding Energy: A measure of the interaction strength between a ligand and a receptor; more negative values typically indicate stronger binding.
The cytotoxic potential of compounds related to 4-(1-Naphthyloxy)butanoic acid, particularly naphthalimide and naphthoquinone derivatives, has been extensively evaluated against a panel of human cancer cell lines. These studies utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Naphthalimide derivatives, often functioning as DNA intercalators, have shown potent cytotoxic activity. nih.govnih.gov For example, a series of naphthalimide-benzothiazole derivatives displayed IC₅₀ values in the low micromolar range against colon (HT-29) and lung (A549) cancer cell lines. nih.govrsc.org Another study on naphthalimide derivatives identified compounds with significant cytotoxicity against neuroblastoma (SKNMC) and prostate cancer (PC3) cells. researchgate.net Similarly, 1,4-naphthoquinone (B94277) analogues have demonstrated significant toxicity on various cancer cell lines, with structure-activity relationships indicating that substitutions at specific positions on the naphthoquinone scaffold play a crucial role in their potency. nih.gov For instance, a derivative with fluoro and hydroxyl substitutions showed IC₅₀ values of 5.3 µM and 6.8 µM against HeLa and DU145 cell lines, respectively. nih.gov
| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
| Naphthalimide-benzothiazole (4a ) | HT-29 | Colon Cancer | 3.715 | nih.govrsc.org |
| Naphthalimide-benzothiazole (4b ) | HT-29 | Colon Cancer | 3.467 | nih.govrsc.org |
| Naphthalimide-benzothiazole (4a ) | A549 | Lung Cancer | 4.074 | nih.govrsc.org |
| Naphthalimide-benzothiazole (4b ) | A549 | Lung Cancer | 3.890 | nih.govrsc.org |
| Naphthalimide derivative (3e ) | PC3 | Prostatic Cancer | 5.92 | researchgate.net |
| Naphthalimide derivative (3i ) | PC3 | Prostatic Cancer | 10.04 | researchgate.net |
| Naphthalimide N-mustard (11b ) | HCT-116 | Colorectal Carcinoma | 1.1 | nih.gov |
| Naphthalimide N-mustard (11b ) | PC-3 | Prostate Carcinoma | 2.5 | nih.gov |
| Naphthyridine derivative (16 ) | HeLa | Cervical Cancer | 0.7 | nih.gov |
| Naphthyridine derivative (16 ) | HL-60 | Leukemia | 0.1 | nih.gov |
| 7-Methyljuglone derivative (19 ) | HeLa | Cervical Cancer | 5.3 | nih.gov |
| 7-Methyljuglone derivative (19 ) | DU145 | Prostate Cancer | 6.8 | nih.gov |
Butyrate and its derivatives are known to induce cytodifferentiation and inhibit proliferation in a wide variety of tumor cells in vitro. ashpublications.org This effect is not limited to a specific cell type, with responses documented in colon carcinoma, leukemia, and breast cancer cells, among others. ashpublications.org Treatment with stable butyric esters has been shown to inhibit the proliferation of all tested human mammary cell lines and induce morphological changes reminiscent of secretory functions. nih.gov In MCF-7 breast cancer cells, these derivatives caused an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov
The mechanism often involves the modulation of key signaling pathways. For example, in K562 human leukemia cells, butyrate induces erythroid differentiation by inhibiting the ERK signal transduction pathway while activating the p38 pathway. ashpublications.org In colon cancer cells, butyrate's ability to promote differentiation is linked to its role as an HDAC inhibitor, which can suppress cell proliferation via cell cycle arrest. plos.org Studies on human monocyte-derived dendritic cells and macrophages have shown that butyrate can alter their differentiation and maturation, leading to cells with altered function and demonstrating a novel immunosuppressive property. nih.gov A butyrate derivative, zinc dibutyroyllysinate, was found to increase the expression of genes associated with keratinization and late differentiation markers in a human skin model. mdpi.com
The interaction of naphthalimide-based compounds with DNA is a key aspect of their biological activity, particularly for bis-naphthalimide derivatives which can act as potent DNA bis-intercalators. nih.gov The planar naphthalimide structure allows these molecules to insert between DNA base pairs, disrupting the helical structure and interfering with cellular processes like replication and transcription. rhhz.netrsc.org
Various biophysical techniques are used to study these interactions. UV-Vis titration experiments are commonly used to calculate DNA binding constants (Kb), which quantify the affinity of the compound for DNA. nih.gov Viscosity titration provides insights into the mode of binding; a significant increase in the relative viscosity of a DNA solution upon addition of a compound is characteristic of classical intercalation, as the DNA helix must lengthen to accommodate the bound ligand. nih.govsemanticscholar.org
Studies on bis-naphthalimide derivatives have shown that the length and nature of the linker connecting the two naphthalimide units significantly influence DNA binding affinity and cytotoxicity. nih.gov Compounds with shorter linkers often exhibit larger binding constants. nih.gov For example, a bis-naphthalimide with an ethylenediamine (B42938) linker showed a high binding constant with Calf Thymus DNA (CT DNA). nih.gov Furthermore, some derivatives show a preference for binding to AT-rich sequences. nih.gov The binding process can be complex, with some studies suggesting a two-step interaction involving initial ligand binding followed by ring intercalation. acs.org
| Compound Class/Derivative | Method(s) of Study | Key Findings | Source(s) |
| Bis-naphthalimide derivatives | UV-Vis titration, Viscosity titration | Linker length influences binding constants; shorter linkers show larger Kb values. Compounds bind via intercalation. | nih.gov |
| Bis-naphthalimide (4a ) | UV-Vis titration | Binding preference for AT-rich DNA duplexes. | nih.gov |
| Bis-naphthalimide (32a ) | UV-Vis titration | DNA binding constant (Kb) of 2.95 × 10⁵ L/mol. | rhhz.net |
| Bis-naphthalimide (Elinafide) | NMR, Surface Plasmon Resonance | Two-step binding process: initial binding followed by intercalation. | acs.org |
| Bis-naphthyl ferrocene (B1249389) derivatives | UV-Vis titration, Viscosity titration | Strong binding ability to dsDNA via a bisintercalation mode. | nih.gov |
In Vivo (Animal Model) Biological Activity Studies
Evaluation of Anti-inflammatory Potential (for related compounds)
The anti-inflammatory properties of compounds structurally related to this compound have been investigated in animal models. For instance, a series of novel 1,3,4-oxadiazole (B1194373) derivatives were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. researchgate.net In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over time. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory effects.
Notably, compounds within this series demonstrated promising anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium. researchgate.net Similarly, another study synthesized novel 1,2,5-oxadiazole-sulfonamide hybrids and screened them for in vivo anti-inflammatory potential using the same carrageenan-induced rat paw edema model. researcherslinks.com Several of these hybrids exhibited moderate to excellent anti-inflammatory activity, with some showing potency comparable to or better than standard drugs like celecoxib (B62257) and indomethacin (B1671933) at a 10 mg/kg dose. researcherslinks.com
Butyrate derivatives have also been shown to possess anti-inflammatory effects. In a study using porcine alveolar macrophages (PAMs), butyric acid and sodium butyrate treatments were found to reduce the production of the pro-inflammatory cytokine TNF-α in cells challenged with lipopolysaccharide (LPS). mdpi.com Furthermore, a study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues reported encouraging results in in vivo analgesic and anti-inflammatory models. nih.gov
| Compound Class | Animal Model | Key Findings | Reference |
| 1,3,4-Oxadiazole derivatives | Carrageenan-induced rat paw edema | Promising anti-inflammatory activity compared to diclofenac sodium. | researchgate.net |
| 1,2,5-Oxadiazole-sulfonamide hybrids | Carrageenan-induced rat paw edema | Moderate to excellent anti-inflammatory activity, some exceeding standard drugs. | researcherslinks.com |
| Butyrate derivatives | Porcine Alveolar Macrophages (PAMs) | Reduced production of pro-inflammatory cytokine TNF-α. | mdpi.com |
| Phenylbutanal and carboxylic acid analogues | In vivo analgesic and anti-inflammatory models | Encouraging analgesic and anti-inflammatory results. | nih.gov |
Assessment of Hypotensive Activity in Animal Models
The potential for this compound and its derivatives to lower blood pressure has been explored in animal models. A study involving the synthesis of a series of 2-substituted aminomethyloxy naphthalenes and 4-(1-naphthoxy-2-substituted aminomethyl)-butanoic acids tested these new compounds for their hypotensive activity in cats at a dose of 5 mg/kg administered intravenously. researchgate.net The results were compared against the reference compound propranolol (B1214883). researchgate.net Generally, 1-aryloxy compounds are associated with hypotensive activity. researchgate.net The development of animal models, such as anesthetized rats, has been crucial for detecting the vasoactive properties and hypotensive effects of various preparations intended for intravenous administration. nih.gov
Investigation of Antiviral Properties (for butanoic acid derivatives)
Butanoic acid and its derivatives have been identified as having potential antiviral applications. Butanoic acid itself is a short-chain fatty acid that has been explored as an antiviral agent. biointerfaceresearch.comresearchgate.net Research has shown that the anti-tumor function of butanoic acid is largely due to its inhibitory action on histone deacetylase (HDAC). biointerfaceresearch.com However, the therapeutic utility of butanoic acid is limited by its short half-life. biointerfaceresearch.com
To address this, butyric acid prodrugs have been developed. For example, 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose (MAG=3but) has been shown to enhance the antiviral actions of interferon. nih.gov In vivo studies demonstrated that a combined treatment of MAG=3but and interferon offered effective protection to mice against the lethal effects of encephalomyocarditis (EMC) virus infection. nih.gov While some studies suggest butyrate can increase cell infection by certain viruses, other research indicates a positive modulatory role in the antiviral response, such as with SARS-CoV-2. researchgate.net
| Compound | Virus Model | Key Findings | Reference |
| MAG=3but (Butyric acid prodrug) | Encephalomyocarditis (EMC) virus in mice | Combined with interferon, protected mice from lethal infection. | nih.gov |
| Butyrate-releasing FBA | SARS-CoV-2 (in human small intestine biopsies) | Modulated genes in the antiviral response and reduced pro-inflammatory cytokines. | researchgate.net |
Screening for Antimicrobial Activities (e.g., Antimalarial, Antileishmanial, Antibacterial, Antifungal)
Derivatives of this compound have been screened for a range of antimicrobial activities. Research has shown that compounds incorporating a 1,4-naphthoquinone ring exhibit notable antibacterial, antifungal, and antiviral properties. mdpi.com For example, 2-(1-Naphthyloxy)butanoyl chloride has demonstrated antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
In one study, novel xylopic acid derivatives, including esters and amides, were synthesized and showed good antimicrobial activity against a panel of test organisms including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, proving more active than the parent xylopic acid. journaljamb.com Another study synthesized new 2-mercapto-3-substituted-1,4-naphthoquinones and found them to be active against tested Gram-positive bacteria. farmaciajournal.com Furthermore, derivatives of 1,4-naphthoquinone have been reported as potent agents against various microbes. mdpi.com
| Compound Class/Derivative | Activity | Organisms | Reference |
| 2-(1-Naphthyloxy)butanoyl chloride | Antibacterial | Gram-positive and Gram-negative bacteria | |
| Xylopic acid derivatives (esters, amides) | Antibacterial, Antifungal | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans | journaljamb.com |
| 2-Mercapto-3-substituted-1,4-naphthoquinones | Antibacterial | Gram-positive bacteria | farmaciajournal.com |
| 1,4-Naphthoquinone derivatives | Antibacterial, Antifungal, Antiviral | Various microbes | mdpi.com |
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms underlying the biological activities of these compounds are a key area of research. For many butanoic acid derivatives, a primary mechanism of action is the inhibition of histone deacetylases (HDACs). biointerfaceresearch.comresearchgate.net This inhibition affects gene expression and can lead to outcomes like induced cell differentiation. nih.govresearchgate.net
In the context of anti-inflammatory action, some carboxylic acid analogues have shown potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, as well as 5-lipoxygenase (5-LOX). nih.gov The mechanism for antimicrobial activity can involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. For antiviral activity, some butyrate derivatives appear to enhance the effects of interferons, which are crucial components of the innate immune response to viruses. nih.gov
Target Identification and Validation in Biological Systems
Identifying the specific molecular targets of these compounds is critical for understanding their function and for further drug development. For butanoic acid derivatives with anticancer and antiviral properties, histone deacetylases (HDACs) are a well-established target. biointerfaceresearch.comresearchgate.net
Applications in Advanced Research and Development
Role as an Intermediate in Complex Organic Synthesis
The molecular architecture of 4-(1-Naphthyloxy)butanoic acid, featuring a reactive carboxylic acid group and a stable, bulky naphthyl moiety, makes it a valuable intermediate in multi-step organic synthesis.
The naphthyloxy scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. Research has demonstrated that derivatives of both 1-naphthyloxy and 2-naphthyloxy are effective as cognition enhancers and inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. benthamdirect.comresearchgate.net Specifically, the naphthyloxy group is a core component in the design of novel histamine (B1213489) H3 receptor ligands, which have therapeutic potential for a range of neurological disorders. nih.gov
This compound serves as a key precursor for creating libraries of these complex pharmaceutical agents. The carboxylic acid "handle" allows for straightforward chemical modification, such as amidation or esterification, enabling chemists to attach various other molecular fragments. This modular approach is crucial in drug discovery for optimizing the efficacy, selectivity, and pharmacokinetic properties of new drug candidates. The compound provides the foundational naphthyloxy structure, which can then be elaborated into more complex and potent therapeutic molecules.
Table 1: Examples of Pharmacological Activity of Naphthyloxy Derivatives
| Derivative Class | Target | Potential Therapeutic Application | References |
|---|---|---|---|
| Naphthyloxy Acetamides | Acetylcholinesterase | Cognitive Enhancement (e.g., Alzheimer's Disease) | researchgate.net |
| Alkylamino Naphthyloxy Derivatives | Histamine H3 Receptor | Neurological Disorders, Pain, Memory Deficits | nih.gov |
This table is interactive. Click on the headers to sort.
The distinct functionalities of this compound make it a promising monomer for the synthesis of novel polymers. The carboxylic acid group can participate in polycondensation reactions, most notably to form polyesters or polyamides.
The incorporation of the bulky and rigid naphthyl group into a polymer backbone is expected to impart unique properties to the resulting material. These may include:
Enhanced Thermal Stability: The aromatic naphthalene (B1677914) structure can increase the polymer's resistance to thermal degradation.
Modified Mechanical Properties: The rigidity of the naphthyl group could lead to polymers with high tensile strength and modulus.
Specific Optical Properties: Naphthalene derivatives are known to be fluorescent, which could be harnessed to create polymers for use in optical sensors or other advanced technologies.
The synthesis of such polymers can be achieved through various methods, including self-polycondensation or copolymerization with other monomers, allowing for precise control over the final material's characteristics. nih.gov While the direct polymerization of this compound is a specialized area of research, the principles of polymer chemistry suggest its significant potential as a building block for high-performance materials. researchgate.net
Utility in Proteomics Research
The application of this compound in proteomics is an emerging field of investigation. While direct, widespread use is not yet extensively documented, its structure suggests potential utility. In proteomics, chemical probes are often used to tag and identify proteins or to study their interactions. The naphthyl group's inherent fluorescence could theoretically be exploited for detection purposes after the molecule is attached to a protein of interest, although this application requires further research and validation.
Development of Analytical Methods for Detection and Quantification
Accurate detection and quantification of aryloxyalkanoic acids like this compound are essential for research and quality control. A variety of sophisticated analytical techniques can be employed for this purpose, leveraging the compound's chemical properties.
Key analytical methods include:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating the compound from complex mixtures. The naphthalene ring is a strong chromophore, making detection by UV-Vis spectroscopy highly sensitive and specific. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive structural confirmation and allows for extremely low detection limits, which is critical for analyzing trace amounts in biological or environmental samples. researchgate.net
Gas Chromatography (GC): For GC analysis, the carboxylic acid group must first be derivatized, typically through esterification (e.g., conversion to its methyl ester). Once derivatized, the compound becomes volatile enough for GC separation, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
Sample preparation is a critical preceding step and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.
Table 2: Summary of Analytical Methods for this compound
| Technique | Detector | Sample Preparation Requirement | Key Advantage | References |
|---|---|---|---|---|
| HPLC | UV-Vis / DAD | SPE or LLE | High sensitivity due to strong UV absorbance of the naphthyl group. | researchgate.net |
| LC-MS | Mass Spectrometer | SPE or LLE | High selectivity and structural confirmation; very low detection limits. | researchgate.net |
This table is interactive. Click on the headers to sort.
Exploration of New Methodologies in Chemical Biology
In chemical biology, small molecules are used as tools to probe and manipulate biological systems. The unique structure of this compound presents opportunities for developing novel chemical probes. For instance, it could be functionalized to create molecules that target specific enzymes or receptors, with the naphthyl group acting as a reporter element or a structural anchor. Its potential to serve as a foundational scaffold for creating bioactive molecules makes it a compound of interest for researchers exploring new frontiers in chemical biology.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Histamine |
Environmental and Sustainability Research Excluding Safety Profiles
Studies on Environmental Persistence and Degradation
The environmental persistence of a chemical is determined by its resistance to degradation processes, which can be biotic (biodegradation) or abiotic (e.g., photolysis, hydrolysis). europa.eu The assessment of biodegradability is fundamental to understanding the fate and behavior of chemical substances in the environment. europa.eu For compounds like 4-(1-Naphthyloxy)butanoic acid, which can be categorized with naphthenic acids (NAs) found in industrial wastewater, microbial degradation is a key pathway for its removal from the environment. researchgate.net
Research on aromatic alkanoic acids, which are structurally analogous to this compound, provides insights into its likely degradation pathways. Studies on (4′-n-butylphenyl)-4-butanoic acid (n-BPBA), for example, show that it can be completely metabolized by soil enrichment cultures over a period of 49 days. nih.gov The degradation proceeds through beta-oxidation of the carboxylic acid side chain. nih.gov In this process, the butanoic acid side chain is shortened by two carbons, leading to the formation of a phenylethanoic acid metabolite. nih.gov For instance, the degradation of n-BPBA by Pseudomonas fluorescens Pf-5 resulted in the production of (4′-n-butylphenyl)ethanoic acid (n-BPEA). nih.gov
Several microorganisms have been identified as capable of degrading these types of aromatic acids. Cultures enriched from soil have shown an abundance of Pseudomonas, Burkholderia, and Sphingomonas species during the degradation of butylphenylbutanoic acid isomers. nih.gov Pure cultures of Pseudomonas putida KT2440 have also demonstrated the ability to degrade n-BPBA. core.ac.uk The rate and extent of biodegradation can be influenced by the structure of the molecule; for example, increased branching on the alkyl side chain has been shown to increase recalcitrance. nih.gov
The table below summarizes findings on the biodegradation of aromatic alkanoic acids similar to this compound.
| Feature | Research Finding | Source(s) |
| Degradation Pathway | Beta-oxidation of the carboxylic acid side chain. | nih.gov |
| Key Metabolites | Formation of shorter-chain acid metabolites (e.g., ethanoic acid derivatives). | nih.gov |
| Degrading Microorganisms | Pseudomonas fluorescens, Pseudomonas putida, Burkholderia sp., Sphingomonas sp. | nih.govnih.gov |
| Degradation Timeframe | Complete metabolism of a model compound (n-BPBA) observed within 49 days in soil enrichment cultures. | nih.gov |
| Influencing Factors | The degree of alkyl side chain branching affects the rate of degradation. | nih.gov |
Research into Sustainable Synthesis Pathways (e.g., Green Chemistry Principles)
The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry, which aims to minimize environmental impact by preventing waste, maximizing atom economy, and using safer chemicals and processes. researchgate.netacs.org Traditional synthesis methods can be resource-intensive and generate significant waste. essentialchemicalindustry.org Research into sustainable pathways focuses on catalysis, the use of alternative solvents, and energy-efficient technologies. ijnc.ir
For the synthesis of a naphthyloxyalkanoic acid, a common method would be the Williamson ether synthesis, reacting 1-naphthol (B170400) with a derivative of butanoic acid. Green chemistry principles can be applied to make this process more sustainable. Key strategies include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and often be recycled, reducing waste. acs.org For related syntheses, phase-transfer catalysts have been used to improve reaction efficiency under milder conditions. The development of reusable heterogeneous catalysts, such as zeolites with acidic sites, has proven effective in other industrial processes like the synthesis of caprolactam, by replacing stoichiometric amounts of sulfuric acid. essentialchemicalindustry.org
Alternative Solvents and Reaction Conditions: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids, or bio-based solvents (e.g., cyclopentyl methyl ether) is a core goal. ijnc.irrsc.org In some cases, solvent-free, or "neat," reaction conditions, sometimes assisted by mechanochemical grinding or microwave irradiation, can dramatically reduce waste and reaction times. mdpi.commdpi.com
Biocatalysis: Enzymes offer high specificity and can operate under mild conditions, often eliminating the need for protecting groups, which simplifies processes and reduces waste. acs.orgmdpi.com While a specific enzyme for synthesizing this compound may not be readily available, chemoenzymatic cascades are being designed for other specialty chemicals, combining the best of chemical and biological catalysis. rsc.org
The following table outlines how green chemistry principles could be applied to the synthesis of this compound.
| Green Chemistry Principle | Application to Synthesis of this compound | Source(s) |
| Waste Prevention | Design synthesis to minimize byproducts; utilize catalytic instead of stoichiometric reagents. | acs.org |
| Atom Economy | Select reaction pathways that maximize the incorporation of reactant atoms into the final product. | acs.org |
| Safer Solvents & Auxiliaries | Replace hazardous organic solvents with water, bio-based solvents, or implement solvent-free conditions. | ijnc.irmdpi.com |
| Energy Efficiency | Employ methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | mdpi.commdpi.com |
| Use of Renewable Feedstocks | Investigate pathways starting from renewable bio-based sources instead of petroleum-based chemicals. | nih.gov |
| Catalysis | Utilize highly selective and recyclable catalysts (heterogeneous, phase-transfer, or enzymes) to reduce waste and energy use. | essentialchemicalindustry.orgmdpi.com |
Future Research Directions and Unexplored Avenues
Computational Drug Discovery and Rational Design
Computational drug discovery, also known as in silico drug design, utilizes computer-aided techniques to identify and develop new drug candidates. medium.comresearchgate.netijpsr.com For 4-(1-Naphthyloxy)butanoic acid, these methods can be instrumental in predicting its interactions with biological targets and optimizing its structure for enhanced therapeutic effects. researchgate.netsolubilityofthings.com
Rational drug design for this compound would involve a multidisciplinary approach, combining chemistry, biology, and computational sciences. researchgate.net The process begins with identifying a biological target, such as an enzyme or receptor involved in a disease pathway. researchgate.net Computational tools can then be used to model the interaction between this compound and the target, a process known as molecular docking. medium.comijpsr.com This allows researchers to predict the binding affinity and orientation of the compound within the target's active site. ijpsr.com
By analyzing these interactions, scientists can propose modifications to the chemical structure of this compound to improve its efficacy and reduce potential side effects. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net The unique structural features of this compound, including its naphthyl group and butanoic acid chain, offer multiple points for chemical modification, making it a versatile scaffold for developing novel therapeutics. solubilityofthings.com
Key aspects of computational and rational drug design for this compound:
| Research Area | Focus | Potential Outcome |
| Molecular Docking | Predicting the binding mode and affinity of the compound to various biological targets. | Identification of potential therapeutic targets and understanding of the mechanism of action. medium.comijpsr.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of derivatives with their biological activity. | Guiding the design of more potent and selective analogs. mdpi.com |
| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. | Screening large compound libraries for molecules with similar features. mdpi.com |
| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of potential liabilities and optimization of pharmacokinetic profiles. medium.com |
Advanced Material Science Applications
The principles of organic chemistry are fundamental to the development of new materials with unique properties. researchgate.net The molecular structure of this compound, with its aromatic naphthyl group and a flexible butanoic acid chain, suggests potential applications in material science. solubilityofthings.com
The introduction of functional groups, such as the carboxyl group in this compound, can modify the physical and chemical properties of materials, including solubility, thermal stability, and mechanical strength. researchgate.net Derivatives of this compound could be explored for the creation of advanced materials. case.edu For instance, its structure could be incorporated into polymers to create materials with specific electronic or mechanical characteristics. researchgate.net The naphthyloxy group, with its extended conjugation, is a feature that can be advantageous in applications like liquid crystals.
The development of biodegradable polymers is a significant area of research aimed at reducing environmental impact. researchgate.net The butanoic acid moiety of the compound could potentially be leveraged in the design of such materials. researchgate.net Furthermore, the synthesis of novel polymers and nanostructures often relies on the strategic selection of organic molecules to achieve desired interactions and stability. researchgate.net
Potential applications in material science:
| Application Area | Rationale |
| Polymers | Incorporation into polymer chains to modify properties like thermal stability and mechanical strength. researchgate.net |
| Liquid Crystals | The rigid naphthyl group could be utilized in the design of liquid crystalline materials. |
| Organic Semiconductors | The aromatic system could contribute to charge transport properties in organic electronic devices. researchgate.net |
| Biodegradable Materials | The butanoic acid component could be a building block for environmentally friendly polymers. researchgate.net |
Mechanistic Biology Beyond Initial Screenings
Understanding the detailed molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. nih.gov For this compound, initial biological screenings may reveal its potential, but further in-depth studies are necessary to elucidate its precise mechanism of action. solubilityofthings.com
Mechanistic biology aims to understand biological processes at a molecular level. whiterose-mechanisticbiology-dtp.ac.uk In the context of this compound, this would involve identifying the specific proteins or nucleic acids it interacts with and how these interactions lead to a physiological response. ijpsr.com Techniques such as proteomics and enzyme inhibition studies can be employed to identify the molecular targets of the compound.
Once a target is identified, further investigations are needed to understand the nature of the interaction. This includes determining whether the compound acts as an inhibitor or an activator and characterizing the binding kinetics. Causal mechanistic reasoning can help connect the compound's interaction at the molecular level with its effects on cellular pathways and ultimately the organismal phenotype. nih.gov For example, if the compound binds to an enzyme, researchers would investigate how this binding alters the enzyme's catalytic activity and the downstream consequences for the metabolic pathway it is involved in. nih.gov
Integration with High-Throughput Screening Technologies
High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test large numbers of compounds for their biological activity. nih.govginkgo.bio Integrating this compound and its derivatives into HTS campaigns could accelerate the discovery of new therapeutic applications.
HTS allows for the parallel testing of thousands of compounds in miniaturized in vitro assays. nih.gov This approach is both time- and cost-efficient for identifying "hits" – compounds that show activity in a particular assay. nih.govginkgo.bio These hits can then be further investigated and optimized to become lead compounds for drug development. nih.gov
For this compound, a library of its derivatives could be synthesized and screened against a wide range of biological targets. This could uncover unexpected activities and new therapeutic avenues. Phenotypic screening, a type of HTS that monitors changes in cell morphology or function, could also be employed. dewpointx.com This approach is particularly useful for identifying compounds that modulate complex cellular processes. dewpointx.com
The combination of HTS with other technologies, such as thermal shift assays (TSA), can provide valuable information on compound binding and target engagement. axxam.com TSA is a biophysical method that measures changes in protein stability upon ligand binding and can be adapted for high-throughput formats. axxam.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(1-Naphthyloxy)butanoic acid derivatives?
- Answer: Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, phenoxybutanoic acid derivatives can be synthesized by reacting naphthol with bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Subsequent acid-catalyzed hydrolysis yields the carboxylic acid . Microwave-assisted synthesis or sonochemistry may enhance reaction efficiency for structurally similar compounds .
Q. How can structural purity and identity of this compound be confirmed?
- Answer: Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions and naphthyl group integration.
- FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
- HPLC-MS to assess purity (>95%) and molecular weight .
- Single-crystal X-ray diffraction (as in anthracene analogs) provides definitive structural confirmation .
Q. What safety protocols are critical when handling this compound?
- Answer: Follow OSHA/GHS guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye irritation (H315/H319) .
- Work in a fume hood to prevent inhalation of aerosols (H335).
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does substitution on the naphthyl ring influence the herbicidal activity of phenoxybutanoic acids?
- Answer: Chlorine or fluorine substituents (e.g., 4-(2-chlorophenoxy)butanoic acid) enhance herbicidal efficacy by increasing lipophilicity and target binding. Kinetic studies with AtGH3.15 show that electron-withdrawing groups (Cl, F) improve enzyme affinity (lower Km) for auxin-like activity . However, bulky substituents (e.g., dimethylphenoxy) reduce activity due to steric hindrance .
Q. What experimental designs address contradictory data in enzyme kinetic studies of this compound analogs?
- Answer:
- Control for pH/temperature: Enzymes like GH3.15 are sensitive to reaction conditions; replicate assays under standardized buffers (e.g., pH 7.4 Tris-HCl) .
- Substrate saturation curves: Use ≥5 substrate concentrations to avoid misinterpretation of Vmax/Km.
- Competitive inhibition assays: Test analogs (e.g., 4-oxo derivatives) to resolve conflicting binding site models .
Q. How can in vitro neuroprotective activity of this compound be evaluated?
- Answer:
- Cell models: Use SH-SY5Y neurons or primary cortical cultures exposed to oxidative stress (H₂O₂/glutamate).
- Assays: Measure viability (MTT assay), ROS levels (DCFDA probe), and apoptosis markers (caspase-3).
- Dose-response: Test 1–100 µM ranges; compare to positive controls (e.g., Trolox) .
Q. What computational strategies predict the biological targets of this compound?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
